molecular formula C21H21NO4 B6508075 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one CAS No. 869340-64-7

7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one

Cat. No.: B6508075
CAS No.: 869340-64-7
M. Wt: 351.4 g/mol
InChI Key: HDYKDBOCZYSSPJ-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one is a coumarin derivative with significant biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one typically involves the Pechmann condensation method. This method involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst. The reaction conditions include heating the reactants under reflux in an acidic medium, often using concentrated sulfuric acid or polyphosphoric acid as the catalyst.

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Formation of dihydrocoumarins or tetrahydrocoumarins.

  • Substitution: Formation of various substituted coumarins depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one exhibits various activities, including antimicrobial and antioxidant properties. It has been studied for its potential use in developing new therapeutic agents.

Medicine: In medicine, this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects. It is being explored for its potential use in treating various diseases, including cancer and inflammatory disorders.

Industry: In the industry, this compound is used in the development of fluorescent probes and dyes due to its photophysical properties. It is also used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin

  • 7-Hydroxy-4-methyl-8-methoxycoumarin

  • 7-Hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]coumarin

Uniqueness: Compared to similar compounds, 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one stands out due to its unique morpholine substituent, which enhances its biological activity and stability

Properties

IUPAC Name

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYKDBOCZYSSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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